![molecular formula C10H18ClNO3 B14465721 N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide CAS No. 69807-41-6](/img/structure/B14465721.png)
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted dioxepane ring and an acetamide group, making it an interesting subject for research in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide typically involves the following steps:
Formation of the Dioxepane Ring: The dioxepane ring can be synthesized through a cyclization reaction involving appropriate diol and epoxide precursors under acidic or basic conditions.
Acetamide Formation: The final step involves the acylation of the dioxepane derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4), respectively.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Applications De Recherche Scientifique
N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Employed in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and acetamide moiety may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be attributed to its ability to interfere with biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share structural similarities with N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide and exhibit comparable biological activities.
Benzothiazole Derivatives: Known for their diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.
Uniqueness
This compound stands out due to its unique dioxepane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Propriétés
Numéro CAS |
69807-41-6 |
|---|---|
Formule moléculaire |
C10H18ClNO3 |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
N-(6-chloro-2-propan-2-yl-1,3-dioxepan-5-yl)acetamide |
InChI |
InChI=1S/C10H18ClNO3/c1-6(2)10-14-4-8(11)9(5-15-10)12-7(3)13/h6,8-10H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
IZTDGMKBNXNKES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1OCC(C(CO1)Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


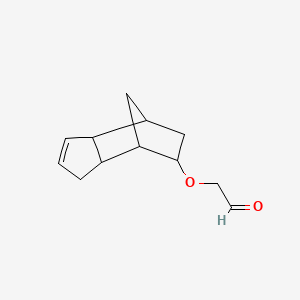
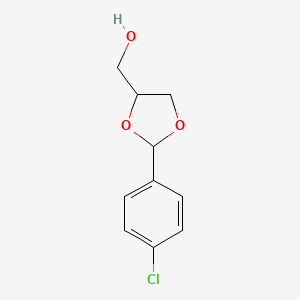
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
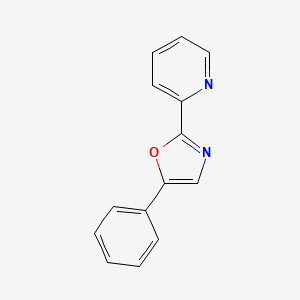


![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

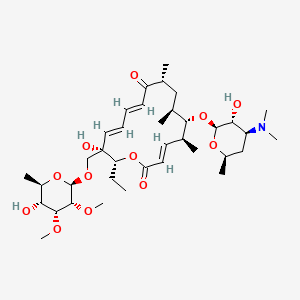
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
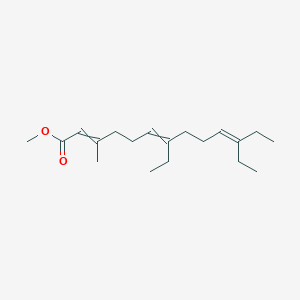
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
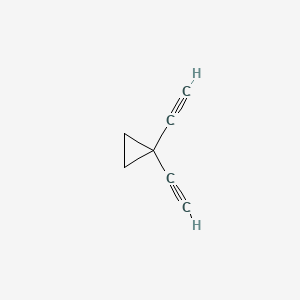
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
